2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound characterized by the presence of both oxazole and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with 2,6-difluorobenzoyl chloride, which reacts with 2-aminopyridine under basic conditions to form the intermediate. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired oxazolo[4,5-b]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the oxazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways depend on the specific application and target, but generally involve non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)oxazole
- 2-(2,6-Difluorophenyl)pyridine
- 2-(2,6-Difluorophenyl)benzoxazole
Uniqueness
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine is unique due to the fusion of oxazole and pyridine rings, which imparts distinct electronic and steric properties. This fusion enhances its stability and reactivity compared to similar compounds with only one heterocyclic ring.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O/c13-7-3-1-4-8(14)10(7)12-16-11-9(17-12)5-2-6-15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYUPTNOAZFFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC3=C(O2)C=CC=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200358 | |
Record name | Oxazolo(4,5-b)pyridine, 2-(2,6-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-73-0 | |
Record name | Oxazolo(4,5-b)pyridine, 2-(2,6-difluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052333730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolo(4,5-b)pyridine, 2-(2,6-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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